(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide
Overview
Description
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide is an organic compound with the molecular formula C17H14BrNO3 This compound is characterized by the presence of a bromine atom, a methyl group, a hydroxyl group, and a phenyl group attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide typically involves the following steps:
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The formation of the amide bond is carried out by reacting the brominated and methylated phenyl compound with an appropriate amine under acidic or basic conditions.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-4-bromo-benzamide: Similar structure but lacks the hydroxyl and phenyl groups.
N-(4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide: Similar structure but lacks the bromine atom.
Uniqueness
(2Z)-N-(3-bromo-4-methylphenyl)-2-hydroxy-4-oxo-4-phenylbut-2-enamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(3-bromo-4-methylphenyl)-4-hydroxy-2-oxo-4-phenylbut-3-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-7-8-13(9-14(11)18)19-17(22)16(21)10-15(20)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,19,22)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDBOZOKCUZDX-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=CC=C2)/O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.